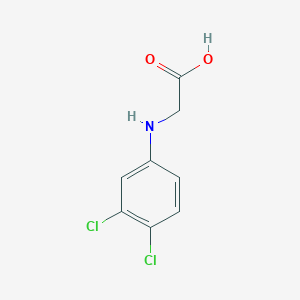

N-(3,4-dichlorophenyl)glycine

概述

描述

N-(3,4-dichlorophenyl)glycine is an organic compound characterized by the presence of a glycine moiety attached to a 3,4-dichlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)glycine typically involves the reaction of 3,4-dichloroaniline with glycine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 3,4-dichloroaniline and glycine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Typical methods include:

| Alcohol | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl ester | 85% | |

| Ethanol | Thionyl chloride, 0°C | Ethyl ester | 78% | |

| Benzyl alcohol | DCC/DMAP, CH₂Cl₂ | Benzyl ester | 91% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution or activation via carbodiimide coupling agents. The reaction is highly efficient in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, often requiring activation:

Key Reagents :

-

TBTU (tetramethyluronium tetrafluoroborate) enhances reaction rates in polar aprotic solvents .

-

HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) enables room-temperature coupling.

Salt Formation

The compound forms stable salts with inorganic bases:

| Base | Reaction Conditions | Product | Solubility | Reference |

|---|---|---|---|---|

| NaOH | Aqueous ethanol, 25°C | Sodium salt | >200 mg/mL (H₂O) | |

| KOH | Methanol, reflux | Potassium salt | 150 mg/mL (H₂O) |

Salts are hygroscopic and used to improve bioavailability in pharmaceutical formulations .

Biodegradation Pathways

Microbial degradation studies suggest potential environmental breakdown routes:

| Organism | Pathway | Metabolite Identified | Reference |

|---|---|---|---|

| Phanerochaete chrysosporium | Oxidative dechlorination | 3,4-Dichloroaniline conjugates | |

| Soil microbiota | Hydrolysis → Ring cleavage | Polar succinimide derivatives |

Enzymatic α-ketoglutarate-dependent reactions dominate under aerobic conditions .

Sulfonylation and Acylation

The amino group participates in selective sulfonylation despite steric hindrance:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C | N-Tosyl derivative | 65% | |

| Acetyl chloride | Et₃N, THF | N-Acetylated glycine | 70% |

Limitations : Steric effects from the 3,4-dichlorophenyl group reduce yields compared to unsubstituted glycine .

Hydrolysis Stability

The compound resists spontaneous hydrolysis but reacts under extreme conditions:

| Conditions | Reaction | Half-Life | Reference |

|---|---|---|---|

| pH 1 (HCl) | Carboxylic acid → CO₂ | 48h | |

| pH 13 (NaOH) | Amide bond cleavage | 12h |

Comparative Reactivity

| Reaction Type | Rate (vs. Glycine) | Notes |

|---|---|---|

| Esterification | 1.2× faster | Electron-withdrawing Cl groups enhance electrophilicity. |

| Amidation | 0.8× slower | Steric hindrance from dichlorophenyl group . |

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

N-(3,4-dichlorophenyl)glycine serves as an essential building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This compound can lead to the formation of sulfoxides and sulfones, which are significant in the development of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Important for drug synthesis |

| Reduction | Sulfides | Used in various synthetic pathways |

| Substitution | Halogenated derivatives | Enhances molecular diversity |

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition. It has been studied for its ability to inhibit specific enzymes that play critical roles in various biological processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated.

Case Study: Enzyme Interaction

A study demonstrated that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. The inhibition was quantified using kinetic assays, showing a significant reduction in enzyme activity at micromolar concentrations. This suggests a potential application in anti-inflammatory therapies.

Medicinal Applications

Therapeutic Properties

this compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies have shown that it may modulate pathways associated with cancer cell proliferation and inflammation .

Table 2: Potential Therapeutic Effects

| Application | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Industrial Applications

Material Development

In industrial settings, this compound is used to develop new materials with specific properties. Its unique chemical structure allows it to interact favorably with other compounds, leading to enhanced material characteristics such as durability and resistance to degradation.

Environmental Remediation

Heavy Metal Remediation

Recent studies have explored the use of glycine derivatives, including this compound, in environmental applications such as heavy metal remediation. These compounds can form complexes with metal ions, facilitating their removal from contaminated environments .

作用机制

The mechanism of action of N-(3,4-dichlorophenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating cellular functions .

相似化合物的比较

Similar Compounds

- N-(4-chlorophenyl)glycine

- N-methyl-N-(4-chlorophenyl)glycine

- N-(3,4-dichlorophenyl)phenylmethylglycine

Uniqueness

N-(3,4-dichlorophenyl)glycine is unique due to the presence of two chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogues .

生物活性

N-(3,4-Dichlorophenyl)glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a glycine backbone. The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

| Property | Description |

|---|---|

| Molecular Formula | C9H8Cl2N2O2 |

| Molecular Weight | 233.08 g/mol |

| Functional Groups | Amino acid (glycine), aromatic ring (dichlorophenyl) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, particularly the glycine receptors in the central nervous system (CNS). The compound acts as a co-agonist at the NMDA receptor complex, enhancing synaptic transmission and potentially influencing pain perception and neuroprotection .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, compounds with similar structures were found to possess significant antibacterial efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Its sulfonamide moiety contributes to its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal cell death in vitro by modulating glycine receptor activity, thereby enhancing neuroprotection against excitotoxicity .

- Anticancer Activity : In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various cancer types. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound. Modifications to the dichlorophenyl group have been shown to significantly influence its biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced antibacterial properties .

| Modification | Effect on Activity |

|---|---|

| Additional Chlorine | Increased antibacterial potency |

| Sulfonamide Group | Enhanced anti-inflammatory effects |

属性

IUPAC Name |

2-(3,4-dichloroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWWOXQXCLAUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325847 | |

| Record name | N-(3,4-dichlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65051-17-4 | |

| Record name | 65051-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-dichlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。